6-(Trifluoromethyl)pyridine-2-carboxylic acid

Vue d'ensemble

Description

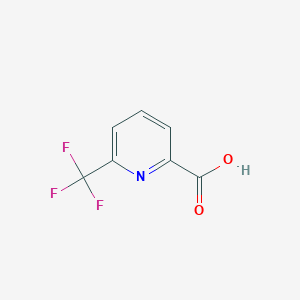

6-(Trifluoromethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H4F3NO2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring, which is further substituted with a carboxylic acid group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the direct fluorination of pyridine derivatives using a mixture of fluorine gas and nitrogen, followed by treatment with a base such as triethylamine. This one-pot process, however, often results in lower yields (22-35%) compared to other methods .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective synthetic routes. One such method involves the use of trifluoromethyl-containing building blocks in a condensation reaction to assemble the pyridine ring. This approach allows for the efficient production of the compound on a larger scale .

Analyse Des Réactions Chimiques

Esterification and Derivatization

The carboxylic acid group undergoes esterification under acidic conditions. A notable example involves its conversion to methyl 6-(trifluoromethyl)pyridine-2-carboxylate via reaction with acetyl chloride in methanol (Table 1) .

Table 1: Esterification Reaction Parameters

| Reagents | Conditions | Product | Purification Steps |

|---|---|---|---|

| Acetyl chloride, MeOH | 65–70°C, 2–2.5 h, N₂ atmosphere | Methyl 6-(trifluoromethyl)picolinate | Ethyl acetate extraction, NaHCO₃ rinse, n-heptane crystallization |

This reaction proceeds via acid-catalyzed nucleophilic acyl substitution, yielding the methyl ester with high purity after solvent extraction . The product’s physicochemical properties include a boiling point of 232.6°C (predicted) and density of 1.331 g/cm³ .

Metal Coordination and Chelation

The carboxylic acid and pyridinic nitrogen enable coordination with metal ions. A study on isomeric Zn(II) complexes (e.g., 5-trifluoromethyl analogues) revealed N,O-chelated structures, suggesting similar potential for 6-(trifluoromethyl)pyridine-2-carboxylic acid (Table 2) .

Table 2: Metal Coordination Behavior

| Metal Ion | Coordination Mode | Key Observations |

|---|---|---|

| Zn²⁺ | N,O-chelation | Forms stable five-membered chelate rings |

Such complexes exhibit strong binding to biomolecules like bovine serum albumin (BSA) with binding constants up to 10⁶ L/mol, driven by hydrogen bonding and van der Waals interactions .

Acid-Base Reactions

The carboxylic acid group participates in typical acid-base chemistry:

$$

\text{C}_7\text{H}_4\text{F}_3\text{NO}_2 + \text{NaOH} \rightarrow \text{Na}^+[\text{C}_7\text{H}_3\text{F}_3\text{NO}_2]^- + \text{H}_2\text{O}

$$

This deprotonation facilitates salt formation, enhancing solubility in aqueous media. The pKa of the carboxylic acid is estimated to be ~2.5–3.0, consistent with other pyridinecarboxylic acids .

Decarboxylation and Thermal Stability

Under high-temperature or strongly basic conditions, decarboxylation may occur:

$$

\text{C}_7\text{H}_4\text{F}_3\text{NO}_2 \xrightarrow{\Delta} \text{C}_6\text{H}_4\text{F}_3\text{N} + \text{CO}_2

$$

While no direct experimental data exists for this compound, its melting point (154–158°C) suggests moderate thermal stability .

Functional Group Interconversion

The trifluoromethyl group can be modified via radical or electrophilic pathways, though such reactions are hindered by its strong electron-withdrawing nature. Fluorine substitution or sulfonation remains speculative without explicit literature support.

Applications De Recherche Scientifique

Medicinal Chemistry

6-(Trifluoromethyl)pyridine-2-carboxylic acid is primarily utilized in medicinal chemistry as a precursor for synthesizing various pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Studies in Drug Development

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating potential for developing new antibiotics .

- Anti-inflammatory Drugs : The compound has been investigated for its ability to modulate inflammatory pathways, which could lead to the development of novel anti-inflammatory medications .

Agrochemicals

In the agrochemical sector, this compound serves as an intermediate in the synthesis of herbicides and pesticides. The trifluoromethyl group contributes to the efficacy and selectivity of these compounds.

Applications in Agriculture

- Herbicide Development : Studies indicate that derivatives of this compound can inhibit specific enzymes involved in plant growth, leading to the development of selective herbicides that minimize damage to non-target plants .

Materials Science

The unique properties of this compound have also led to its application in materials science, particularly in developing advanced materials with enhanced thermal and chemical stability.

Innovations in Material Applications

- Polymer Chemistry : The compound is used as a building block for synthesizing fluorinated polymers that exhibit superior thermal stability and resistance to solvents . These materials are valuable in various industrial applications.

Comprehensive Data Table

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethyl)pyridine-2-carboxylic acid and its derivatives often involves interactions with specific molecular targets. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Trifluoromethyl)pyridine-4-carboxylic acid

- 5-(Trifluoromethyl)pyridine-2-carboxylic acid

- 4-(Trifluoromethyl)pyridine-2-carboxylic acid

- 3-Methylpyridine-2-carboxylic acid

Uniqueness

6-(Trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications .

Activité Biologique

6-(Trifluoromethyl)pyridine-2-carboxylic acid (TFMPCA) is a compound of increasing interest in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activities. This article explores the biological activity of TFMPCA, detailing its mechanisms of action, synthesis, and applications supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and a carboxylic acid functional group at the 2-position. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and electron-withdrawing properties, which are crucial for its biological activity.

Synthesis of TFMPCA

The synthesis of TFMPCA typically involves multi-step organic reactions starting from readily available pyridine derivatives. One efficient method includes:

- Formation of Trifluoromethyl Group : Utilizing trifluoroacetyl vinylogous enamines to introduce the trifluoromethyl moiety.

- Carboxylation : Hydrolysis of intermediates to yield the desired carboxylic acid.

This method allows for high yields and purity, making it suitable for further biological evaluations .

Antimicrobial Activity

TFMPCA and its derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds containing the trifluoromethyl group exhibit enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

Research has shown that TFMPCA exhibits anticancer activity through several mechanisms:

- Cell Cycle Arrest : It has been reported to induce G1 phase arrest in cancer cell lines, which is crucial for preventing uncontrolled cell proliferation.

- Apoptosis Induction : TFMPCA triggers apoptotic pathways in cancer cells, leading to increased cell death rates. For instance, studies on MCF-7 breast cancer cells revealed significant alterations in cell morphology and viability upon treatment with TFMPCA .

Enzyme Inhibition

TFMPCA has been identified as a potent inhibitor of certain enzymes critical in metabolic pathways. For example, its derivatives have shown inhibitory effects on acetyl-CoA carboxylase (ACCase), making them potential candidates for herbicide development in agricultural applications .

Case Studies

- Binding Studies with Biological Macromolecules : A study investigated the binding affinity of zinc complexes formed with TFMPCA derivatives towards bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). The results indicated strong binding interactions characterized by high binding constants (10^5–10^6 L mol^-1), suggesting potential uses in drug delivery systems .

- Antibacterial Efficacy : In comparative studies, TFMPCA derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against various pathogens, highlighting their potential as alternative therapeutic agents .

Research Findings Summary Table

Propriétés

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBHXGBLXDNJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563698 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-42-7 | |

| Record name | 6-Trifluoromethyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.